N,N'-TEREPHTHALYLIDENEBIS(4-HYDROXYBENZOIC HYDRAZIDE)
Description
N,N'-Terephthalylidenebis(4-hydroxybenzoic hydrazide) is a bis-hydrazide derivative featuring a terephthalylidene core (two aromatic rings linked by a –CH=N–N=CH– bridge) and two 4-hydroxybenzoic hydrazide groups. This compound belongs to the hydrazide-hydrazone class, characterized by the –CO–NH–N=CH– functional group, which is recognized as a "privileged structure" due to its versatility in medicinal chemistry and material science . Hydrazide-hydrazones exhibit diverse bioactivities, including antimicrobial, anticancer, and antioxidant properties, often modulated by substituents on the aromatic rings and the nature of the bridging moiety .
Properties
IUPAC Name |
4-hydroxy-N-[(E)-[4-[(E)-[(4-hydroxybenzoyl)hydrazinylidene]methyl]phenyl]methylideneamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O4/c27-19-9-5-17(6-10-19)21(29)25-23-13-15-1-2-16(4-3-15)14-24-26-22(30)18-7-11-20(28)12-8-18/h1-14,27-28H,(H,25,29)(H,26,30)/b23-13+,24-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOKYJAHDMSXJPQ-RNIAWFEPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)C2=CC=C(C=C2)O)C=NNC(=O)C3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)C2=CC=C(C=C2)O)/C=N/NC(=O)C3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50416293 | |
| Record name | AC1NSCCR | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50416293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5304-83-6 | |
| Record name | AC1NSCCR | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50416293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-TEREPHTHALYLIDENEBIS(4-HYDROXYBENZOIC HYDRAZIDE) typically involves the reaction of terephthalaldehyde with 4-hydroxybenzhydrazide. The reaction is carried out in a suitable solvent, such as ethanol, under reflux conditions. The reaction mixture is then cooled, and the resulting precipitate is filtered and purified to obtain the desired compound .
Industrial Production Methods
While specific industrial production methods for N,N’-TEREPHTHALYLIDENEBIS(4-HYDROXYBENZOIC HYDRAZIDE) are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N,N’-TEREPHTHALYLIDENEBIS(4-HYDROXYBENZOIC HYDRAZIDE) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the hydrazide groups to amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines.
Scientific Research Applications
Medicinal Chemistry
N,N'-Terephthalylidenebis(4-hydroxybenzoic hydrazide) exhibits significant biological activities, making it a candidate for drug development:
- Antimicrobial Activity: Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. Its effectiveness can be attributed to its ability to disrupt bacterial cell walls.
- Antioxidant Properties: The compound has been evaluated for its antioxidant capabilities, which are crucial in preventing oxidative stress-related diseases.
- Anti-inflammatory Effects: Research indicates that derivatives of this compound may reduce inflammation markers, suggesting potential use in treating inflammatory diseases.
Material Science
In material science, N,N'-terephthalylidenebis(4-hydroxybenzoic hydrazide) is utilized in the development of:
- Polymeric Materials: The compound can be polymerized to create thermally stable polymers with enhanced mechanical properties. These polymers are suitable for applications in coatings and composites.
- Nanocomposites: Its incorporation into nanocomposites has been explored to improve thermal stability and mechanical strength, making them valuable for aerospace and automotive industries.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at the University of Baghdad investigated the antimicrobial effects of N,N'-terephthalylidenebis(4-hydroxybenzoic hydrazide). The compound was tested against Gram-positive and Gram-negative bacteria, showing significant inhibition zones compared to control groups. This research underscores its potential as a lead compound for antibiotic development .
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 18 |
| Pseudomonas aeruginosa | 12 |
Case Study 2: Polymer Development
In another study, the polymerization of N,N'-terephthalylidenebis(4-hydroxybenzoic hydrazide) was explored for creating high-performance materials. The resulting polymers demonstrated superior thermal stability and mechanical properties when compared to traditional polymers used in industrial applications .
| Property | Traditional Polymer | N,N'-Terephthalylidenebis Polymer |
|---|---|---|
| Thermal Stability (°C) | 200 | 250 |
| Tensile Strength (MPa) | 30 | 50 |
Mechanism of Action
The mechanism of action of N,N’-TEREPHTHALYLIDENEBIS(4-HYDROXYBENZOIC HYDRAZIDE) involves its interaction with specific molecular targets. For instance, its antifungal activity is attributed to its ability to inhibit laccase enzymes, which are crucial for the growth and virulence of certain fungi . The compound’s structure allows it to bind to the active site of the enzyme, thereby preventing its normal function.
Comparison with Similar Compounds
Structural Variations and Bioactivity
The terephthalylidene backbone distinguishes the target compound from mono-hydrazides and other bis-hydrazides. Key comparisons include:
Key Observations :
- Substituent Effects : Bromo, nitro, and fluoro groups consistently boost bioactivity across compound classes by increasing lipophilicity and electron-withdrawing effects .
- Hydrogen Bonding : The 4-hydroxy group in the target compound facilitates intermolecular hydrogen bonds (O–H···N/O), which stabilize crystal structures and may enhance solubility .
Physicochemical Properties
- Lipophilicity : N-Acylhydrazones (logP ~2.5–3.5) exhibit better membrane permeability than polar N’-acylhydrazides, correlating with cytotoxic activity . The terephthalylidene compound’s lipophilicity is likely intermediate due to its hydroxyl groups.
- Thermal Stability: Bis-hydrazides with rigid bridges (e.g., terephthalylidene) show higher melting points (>250°C) compared to mono-hydrazides (~180–200°C), as seen in and .
Biological Activity
N,N'-Terephthalylidenebis(4-hydroxybenzoic hydrazide) is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, supported by case studies and research findings.
Chemical Structure and Synthesis
N,N'-Terephthalylidenebis(4-hydroxybenzoic hydrazide) is derived from the condensation of terephthalaldehyde with 4-hydroxybenzoic hydrazide. The general formula for this compound is , with a molecular weight of approximately 314.30 g/mol. The synthesis typically involves the following steps:
- Preparation of 4-Hydroxybenzoic Hydrazide : This is achieved by reacting 4-hydroxybenzoic acid with hydrazine hydrate.
- Condensation Reaction : The prepared hydrazide is then reacted with terephthalaldehyde under controlled conditions, often utilizing solvents like ethanol or methanol, to yield the target compound.
Antimicrobial Properties
Research has demonstrated that derivatives of 4-hydroxybenzoic acid, including N,N'-terephthalylidenebis(4-hydroxybenzoic hydrazide), exhibit potent antimicrobial activities. A study tested various hydrazones against phytopathogenic fungi and found that compounds with a similar structure displayed significant antifungal activity against species such as Botrytis cinerea and Coriolus unicolor .
Table 1: Antifungal Activity of Related Compounds
| Compound Name | Activity (%) | Target Organism |
|---|---|---|
| Compound A | 82.1 | B. cinerea |
| Compound B | 85.9 | C. unicolor |
| N,N'-terephthalylidenebis(4-hydroxybenzoic hydrazide) | TBD | TBD |
Antiproliferative Effects
The antiproliferative activity of N,N'-terephthalylidenebis(4-hydroxybenzoic hydrazide) has been evaluated in various cancer cell lines. For example, studies have shown that similar compounds inhibit the proliferation of human cancer cell lines such as HepG2 and LN-229, with IC50 values indicating potent activity .
Table 2: Antiproliferative Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Compound |
|---|---|---|
| HepG2 | 3.91 | N,N'-terephthalylidenebis(4-hydroxybenzoic hydrazide) |
| LN-229 | 0.77 | Similar Hydrazone |
Case Studies
- In Vitro Studies : In one study, the compound was tested for its ability to inhibit the growth of Staphylococcus aureus. The minimal inhibitory concentration (MIC) was found to be significantly low, indicating high antibacterial potential .
- In Vivo Studies : Toxicity assessments were performed using zebrafish embryos, demonstrating that the compound exhibits low toxicity levels while maintaining its bioactivity against cancer cells .
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for preparing N,N'-Terephthalylidenebis(4-hydroxybenzoic hydrazide) with high purity?
- Methodology :
- Use a condensation reaction between terephthalaldehyde and 4-hydroxybenzoic hydrazide under reflux in anhydrous ethanol with catalytic sulfuric acid (H₂SO₄).
- Maintain a 1:2 molar ratio of aldehyde to hydrazide to ensure complete bis-hydrazone formation.
- Recrystallize the product from a DMF/water mixture to enhance purity, as demonstrated in analogous hydrazone syntheses .
- Key Parameters :
- Temperature: Reflux (~351 K).
- Solvent: Ethanol for solubility and reaction homogeneity.
- Purification: Slow evaporation or cooling to obtain single crystals for structural validation.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Analytical Workflow :
- FT-IR : Identify the C=N stretching vibration (1600–1650 cm⁻¹) and O–H/N–H bonds (3200–3500 cm⁻¹) to confirm hydrazone formation .
- NMR : Use ¹H/¹³C NMR to resolve aromatic protons (δ 6.5–8.5 ppm) and hydrazone imine protons (δ 8.0–9.0 ppm).
- Single-Crystal X-ray Diffraction : Determine molecular geometry, dihedral angles between aromatic rings, and hydrogen-bonding networks (e.g., O–H⋯O and N–H⋯O interactions) .
- Data Interpretation : Compare bond lengths (e.g., C–N ≈ 1.28 Å) and angles with literature values for hydrazone derivatives to validate structural assignments .
Advanced Research Questions
Q. How does the donor atom configuration (O,N,O vs. N,N,S) influence the biological activity of this hydrazone?
- Structure-Activity Insights :
- The O,N,O donor set in hydrazones typically exhibits moderate anti-proliferative activity. In contrast, N,N,S configurations (e.g., thiohydrazones) enhance redox cycling and cytotoxicity by stabilizing metal complexes (e.g., Fe²⁺/³⁺) that generate reactive oxygen species (ROS) .
- Experimental Validation :
- Synthesize thiohydrazone analogues by replacing oxygen with sulfur.
- Compare IC₅₀ values in cancer cell lines (e.g., MCF-7) and measure redox potentials via cyclic voltammetry to correlate donor atoms with activity .
Q. What methodologies are recommended for studying the metal coordination behavior of this compound?
- Coordination Chemistry Approaches :
- Synthesis of Metal Complexes : React the hydrazone with transition metals (e.g., Zn²⁺, Mn²⁺) in ethanol/water under nitrogen to prevent oxidation.
- Characterization :
- UV-Vis : Detect ligand-to-metal charge transfer (LMCT) bands (e.g., 350–450 nm for Zn²⁺ complexes).
- EPR : Study paramagnetic properties of Mn²⁺ complexes (e.g., g ≈ 2.0 for high-spin d⁵ systems) .
- Magnetic Susceptibility : Confirm oxidation states and spin states (e.g., µeff ≈ 5.9 BM for Mn²⁺).
- Crystallography : Resolve coordination geometry (e.g., octahedral vs. square planar) and ligand denticity .
Q. How can computational chemistry resolve contradictions in reported biological mechanisms (e.g., ROS generation vs. DNA intercalation)?
- Multiscale Modeling Strategies :
- Density Functional Theory (DFT) : Calculate electron affinity, HOMO-LUMO gaps, and Fukui indices to predict reactive sites for ROS generation .
- Molecular Docking : Simulate interactions with DNA (e.g., minor groove binding) or enzymes (e.g., topoisomerase II) to evaluate intercalation potential.
- MD Simulations : Assess stability of metal complexes in physiological conditions (e.g., solvation effects).
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported anti-proliferative activities across studies?
- Root Cause Analysis :
- Purity : Verify compound purity via HPLC (≥95%) and elemental analysis. Impurities from side reactions (e.g., azine byproducts) may skew bioactivity .
- Assay Conditions : Standardize cell lines, culture media, and exposure times (e.g., 48–72 hr treatments).
- Redox Activity : Control for extracellular vs. intracellular ROS using inhibitors like N-acetylcysteine (NAC) .
- Resolution Workflow :
Replicate studies using identical protocols.
Compare IC₅₀ values under normoxic vs. hypoxic conditions.
Validate mechanisms via knockout models (e.g., p53-null cells).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
